molecular formula C8H9Cl2NO2 B2913722 Methyl 2-amino-6-chlorobenzoate hydrochloride CAS No. 1619264-45-7

Methyl 2-amino-6-chlorobenzoate hydrochloride

Cat. No.: B2913722
CAS No.: 1619264-45-7
M. Wt: 222.07
InChI Key: BETFGLGULASHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chlorobenzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 2-amino-6-chlorobenzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-6-chlorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-chlorobenzoate
  • Methyl 2-amino-4-chlorobenzoate
  • Methyl 2-amino-3-chlorobenzoate

Uniqueness

Methyl 2-amino-6-chlorobenzoate hydrochloride is unique due to the specific positioning of the amino and chloro groups on the benzene ring, which influences its reactivity and interactions with other molecules. This unique structure makes it particularly useful in certain chemical and pharmaceutical applications .

Properties

IUPAC Name

methyl 2-amino-6-chlorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5(9)3-2-4-6(7)10;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETFGLGULASHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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